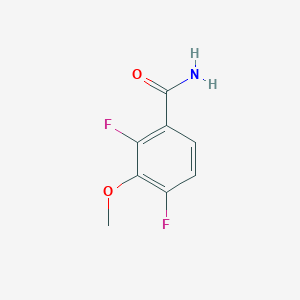

2,4-Difluoro-3-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYPPAZGMZCVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407545 |

Source

|

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479091-06-0 |

Source

|

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-3-methoxybenzamide

This guide provides a comprehensive technical overview of 2,4-Difluoro-3-methoxybenzamide, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, characterization, and its strategic role in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The this compound moiety, in particular, has emerged as a valuable synthon, combining the electronic effects of two fluorine atoms and a methoxy group to impart unique properties to parent molecules. This guide will elucidate the synthesis and characterization of this important intermediate and explore its applications in the development of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic amide with the molecular formula C8H7F2NO2.[1] Its structure is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7F2NO2 | PubChem |

| Molecular Weight | 187.14 g/mol | PubChem |

| Monoisotopic Mass | 187.04448 Da | [1] |

| SMILES | COC1=C(C=CC(=C1F)C(=O)N)F | [1] |

| InChI | InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | [1] |

| InChIKey | LZYPPAZGMZCVGB-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.0 | [1] |

The strategic placement of the fluorine and methoxy groups significantly influences the molecule's electronic and conformational properties, which in turn dictates its utility in drug design.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative synthesis based on established chemical transformations.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Difluoro-3-methoxybenzoic acid

The precursor, 2,4-Difluoro-3-methoxybenzoic acid, can be synthesized from 2,4-Difluoro-3-hydroxybenzoic acid. A plausible method involves the methoxylation of the hydroxyl group.

Experimental Protocol:

-

Dissolution: Dissolve 2,4-Difluoro-3-hydroxybenzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium carbonate (K2CO3), to the solution and stir.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

-

Reaction: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, pour it into water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Part 2: Conversion to this compound

The synthesized 2,4-Difluoro-3-methoxybenzoic acid is then converted to the corresponding amide. A common and effective method involves the formation of an acyl chloride intermediate followed by amination.

Experimental Protocol:

-

Acyl Chloride Formation: Suspend 2,4-Difluoro-3-methoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2) or oxalyl chloride dropwise, often with a catalytic amount of DMF.

-

Reaction: Reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amination: Dissolve the crude acyl chloride in an appropriate solvent (e.g., DCM, THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution.

-

Work-up: After the reaction is complete, partition the mixture between an organic solvent and water.

-

Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR will provide information on the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching of the amide group (typically in the range of 3100-3500 cm⁻¹).

-

C=O stretching of the amide group (around 1630-1690 cm⁻¹).

-

C-O stretching of the methoxy group.

-

C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The predicted monoisotopic mass is 187.04448 Da.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The presence and specific arrangement of the fluoro and methoxy substituents are key to its utility.

Rationale for its Use in Medicinal Chemistry

Caption: Key advantages of incorporating the this compound moiety in drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug molecule.[1]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

-

Conformational Control: The substituents on the phenyl ring can influence the molecule's preferred conformation, which can be critical for optimal interaction with a target's binding site.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be advantageous for optimizing a drug's ionization state at physiological pH.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel pharmaceuticals. Its unique structural features, arising from the specific substitution pattern on the benzamide core, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. This guide has provided a detailed overview of its synthesis, characterization, and strategic importance, underscoring its continued relevance in the field of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of 2,4-Difluoro-3-methoxybenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Discovery

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug is paved with crucial, yet often unsung, molecular architects: the intermediates. 2,4-Difluoro-3-methoxybenzamide is a prime example of such a pivotal building block. While not a therapeutic agent in its own right, its unique substitution pattern on the benzamide core offers a strategic advantage in the synthesis of complex, biologically active molecules. This guide delves into the multifaceted role of this compound, exploring its synthesis, physicochemical properties, and its instrumental role as a key intermediate in the development of innovative therapeutics. We will particularly focus on how the interplay of its structural features—the fluorine atoms and the methoxy group—contributes to the desirable pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

Physicochemical Properties: A Foundation for Drug Design

The utility of this compound as a synthetic intermediate is deeply rooted in its inherent physicochemical properties. The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring imparts a unique electronic and steric profile.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₇F₂NO₂ | Provides the basic atomic composition. |

| Molecular Weight | 187.14 g/mol | A relatively low molecular weight allows for its incorporation into larger molecules without violating Lipinski's rule of five. |

| XLogP3 | 1.3 | Indicates a moderate lipophilicity, which is often desirable for oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Can participate in hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and the two fluorine atoms) | Offers multiple points for potential interactions with target proteins. |

| Polar Surface Area | 46.6 Ų | Contributes to its solubility and permeability characteristics. |

The two fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which can significantly influence the pKa of the amide proton and the overall electron density of the aromatic ring. This can enhance binding to target proteins through favorable electrostatic interactions and can also block sites of metabolism, thereby increasing the metabolic stability of the final drug molecule.[1] The methoxy group at position 3, being an electron-donating group, can modulate the electronic properties of the ring and also serve as a potential hydrogen bond acceptor.[2] This unique combination of substituents makes this compound a versatile scaffold for further chemical modifications.

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically starts from the corresponding benzoic acid, 2,4-difluoro-3-methoxybenzoic acid. A common and efficient method involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Activation of 2,4-difluoro-3-methoxybenzoic acid

-

To a solution of 2,4-difluoro-3-methoxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C and add a solution of aqueous ammonia (a large excess) dropwise.

-

Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and then dried under vacuum to afford this compound.

Core Application: A Key Building Block for HIV Integrase Inhibitors

The true significance of this compound in medicinal chemistry is illuminated by its role as a crucial intermediate in the synthesis of potent antiviral agents, particularly HIV integrase inhibitors. The 2,4-difluoro-3-methoxybenzyl moiety, derived from the reduction of the benzamide, is a key structural feature in several clinically important drugs, including the blockbuster anti-HIV drug Dolutegravir.[3]

The synthesis of these complex polycyclic drugs often involves the coupling of a derivative of this compound with a heterocyclic core. The 2,4-difluorobenzyl group has been shown to be critical for the potent anti-HIV activity of these compounds.

The Strategic Importance of the 2,4-Difluoro-3-methoxy Moiety in HIV Integrase Inhibitors

The 2,4-difluoro substitution pattern on the benzyl ring of Dolutegravir and related compounds plays a crucial role in their mechanism of action and overall efficacy.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can lead to favorable interactions with the active site of the HIV integrase enzyme. These interactions can include dipole-dipole interactions and the formation of non-classical hydrogen bonds.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to a longer half-life and improved pharmacokinetic profile of the drug.

-

Modulation of Physicochemical Properties: The fluorine atoms contribute to the overall lipophilicity of the molecule, which can influence its absorption, distribution, and ability to penetrate cell membranes to reach its intracellular target.

The methoxy group, while not as critical as the fluorine atoms, can also contribute to the overall pharmacological profile by fine-tuning the electronic properties of the aromatic ring and potentially forming hydrogen bonds with the target enzyme.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway where a derivative of this compound is utilized to construct a complex heterocyclic drug molecule, such as an HIV integrase inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of HIV integrase inhibitors has been guided by extensive structure-activity relationship studies. These studies have consistently highlighted the importance of the substituted benzyl group for potent activity.

| Moiety | Contribution to Activity |

| 2,4-Difluorobenzyl | Essential for potent inhibition of HIV integrase. The fluorine atoms are critical for binding and metabolic stability. |

| 3-Methoxy Group | While not as critical as the fluorine atoms, it can modulate the electronic properties and contribute to binding. |

| Amide Linker | The amide bond in the final drug molecule is often a key hydrogen bonding motif, crucial for anchoring the inhibitor in the active site of the enzyme. |

| Heterocyclic Core | Provides the central scaffold for the molecule and is responsible for chelating the essential metal ions in the integrase active site. |

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound, while a seemingly simple molecule, embodies the strategic thinking that underpins modern drug discovery. Its true value lies not in its own biological activity, but in its role as a precisely engineered building block. The judicious placement of fluorine and methoxy substituents provides a unique combination of electronic and steric properties that can be leveraged to create complex and highly effective therapeutic agents. As the quest for novel drugs with improved efficacy and safety profiles continues, the demand for such well-designed synthetic intermediates will undoubtedly grow. Understanding the synthesis, properties, and strategic applications of molecules like this compound is therefore essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

USPTO Patent Application Publication. (2024). SPRAY-DRIED DISPERSIONS, FORMULATIONS, AND POLYMORPHS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. Retrieved from [Link]

-

Google Patents. (n.d.). (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[4][5]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Retrieved from

-

PubChem. (n.d.). 2,4-difluoro-3-methoxybenzylamine. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[4][5] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity. Retrieved from [Link]

Sources

2,4-Difluoro-3-methoxybenzamide: A Strategic Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4-Difluoro-3-methoxybenzamide has emerged as a particularly valuable building block, offering a synthetically versatile platform for introducing a uniquely substituted fluorinated phenyl ring into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Structural Features

This compound is a crystalline solid at room temperature. Its key physicochemical data are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| CAS Number | 106272-52-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 157-161 °C |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents |

The molecule's structure is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a primary amide group at position 1. This specific arrangement of substituents creates a unique electronic and steric environment that dictates its reactivity and utility. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, while the methoxy group acts as a directing group and potential metabolic soft spot. The primary amide offers a versatile handle for a wide array of chemical transformations.

Synthesis of this compound

The most common and scalable synthesis of this compound originates from 1,3-difluorobenzene. The synthetic sequence involves nitration, methoxylation, reduction of the nitro group, and subsequent oxidation and amidation of the resulting aniline.

Synthetic Pathway Overview

Spectroscopic Characterization of 2,4-Difluoro-3-methoxybenzamide: A Technical Guide

Introduction

2,4-Difluoro-3-methoxybenzamide is a substituted aromatic amide of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, creates a distinct electronic environment that can significantly influence molecular interactions and properties. A thorough understanding of its chemical structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles behind data acquisition and interpretation for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely available in public databases[1], this guide will leverage data from analogous structures and predictive models to present a robust analytical framework.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of this compound are the benzamide core with fluorine substituents at positions 2 and 4, and a methoxy group at position 3.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇F₂NO₂), high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula determination.

Expected Mass Spectrometric Data

The theoretical monoisotopic mass of this compound is 187.04448 Da[1]. In a typical mass spectrum, this compound would be observed as various adducts. The choice of ionization technique, such as Electrospray Ionization (ESI), will influence the observed ions.

| Adduct | Calculated m/z |

| [M+H]⁺ | 188.05176 |

| [M+Na]⁺ | 210.03370 |

| [M+NH₄]⁺ | 205.07830 |

| [M-H]⁻ | 186.03720 |

| [M+HCOO]⁻ | 232.04268 |

| [M]⁺˙ (in EI) | 187.04393 |

| Data predicted by PubChem[1] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The causality behind choosing HRMS lies in its ability to provide highly accurate mass measurements, which is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI).

-

Ionization Mode:

-

Positive Ion Mode: For the detection of [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts. The mobile phase is typically acidified with a small amount of formic acid (0.1%) to promote protonation.

-

Negative Ion Mode: For the detection of [M-H]⁻ and other anionic adducts. A basic modifier like ammonium hydroxide may be added to the mobile phase.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Compare the experimentally measured accurate mass to the theoretical mass to confirm the elemental composition. The mass accuracy should ideally be within 5 ppm.

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| -CONH₂ | 7.5 - 8.5 | Broad singlet | N/A | Amide protons are often broad due to quadrupole broadening from the nitrogen and chemical exchange. |

| Ar-H (Position 6) | 7.2 - 7.6 | Triplet of doublets (td) | ~8.5 (³JHH), ~2.5 (⁴JHF) | Coupled to the adjacent H at position 5 and the fluorine at position 4. |

| Ar-H (Position 5) | 6.9 - 7.2 | Triplet of doublets (td) | ~8.5 (³JHH), ~5.5 (³JHF) | Coupled to the adjacent H at position 6 and the fluorine at position 4. |

| -OCH₃ | ~3.9 | Singlet | N/A | Methoxy protons are typically a sharp singlet in this region. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the electronegative F and O atoms.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C=O | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| C-F (Positions 2 & 4) | 150 - 165 (d) | Aromatic carbons directly attached to fluorine show large chemical shifts and C-F coupling. |

| C-O (Position 3) | 145 - 155 | Attached to the electron-donating methoxy group. |

| C-C=O (Position 1) | 120 - 130 | Quaternary carbon attached to the amide group. |

| C-H (Positions 5 & 6) | 110 - 125 | Aromatic carbons attached to protons. |

| -OCH₃ | 55 - 65 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

The number of scans will depend on the sample concentration (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations, which is crucial for assigning quaternary carbons.

-

Caption: NMR experimental workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3100 | N-H stretch | Amide (-CONH₂) | Two bands (symmetric and asymmetric stretching) are expected for a primary amide. |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl Ring | Characteristic of C-H bonds on an aromatic ring. |

| 2850 - 3000 | C-H stretch (aliphatic) | Methoxy (-OCH₃) | Corresponding to the C-H bonds of the methyl group. |

| ~1680 | C=O stretch (Amide I band) | Amide (-CONH₂) | A strong absorption, characteristic of the amide carbonyl group. |

| ~1600 | N-H bend (Amide II band) | Amide (-CONH₂) | Another key indicator of the amide functional group. |

| 1450 - 1600 | C=C stretch | Phenyl Ring | Multiple bands are expected in this region due to aromatic ring vibrations. |

| 1200 - 1300 | C-O stretch (asymmetric) | Aryl-alkyl ether | Strong absorption due to the C-O-C stretching of the methoxy group. |

| 1000 - 1100 | C-F stretch | Aryl-Fluoride | Strong absorptions indicating the presence of carbon-fluorine bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: No special preparation is needed. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. Mass spectrometry confirms the molecular formula, while a combination of ¹H, ¹³C, and IR spectroscopy elucidates the specific arrangement of atoms and functional groups. Although experimental data for this exact molecule is sparse in public domains, the principles and predictive data outlined in this guide provide a solid foundation for researchers to acquire, interpret, and validate the structure of this and related compounds, ensuring the scientific rigor required in drug development and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic techniques).

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2][3]

Sources

A Technical Guide to the Solubility of 2,4-Difluoro-3-methoxybenzamide in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3-methoxybenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. We will explore the molecular characteristics of this compound, predict its behavior in various organic media, and provide a detailed, field-proven protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the pharmaceutical sciences, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] For a molecule like this compound, a substituted benzamide that holds potential as a scaffold in medicinal chemistry, understanding its solubility profile is a prerequisite for further development. This guide will provide the theoretical framework and practical methodology to empower researchers in their work with this and similar compounds.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key functional groups of this compound and their expected influence on its solubility.

| Property | Value/Information | Source |

| Molecular Formula | C8H7F2NO2 | [4] |

| Molecular Weight | 187.14 g/mol | [5] |

| Structure | A benzamide core with two fluorine atoms at positions 2 and 4, and a methoxy group at position 3. | [4] |

| Predicted XlogP | 1.0 | [4] |

| Hydrogen Bond Donor Count | 1 (from the amide -NH2) | [6] |

| Hydrogen Bond Acceptor Count | 3 (from the carbonyl oxygen, the methoxy oxygen, and potentially the fluorine atoms) | [6] |

The presence of the amide group allows this compound to act as both a hydrogen bond donor and acceptor.[7][8] The two fluorine atoms and the methoxy group are electron-withdrawing and can participate in hydrogen bonding as acceptors.[9][10] These features suggest a moderate polarity. The predicted XlogP of 1.0 indicates a relatively balanced lipophilic and hydrophilic character.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Impact of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and methoxy groups of this compound, likely leading to good solubility. For the parent compound, benzamide, solubility is highest in methanol and ethanol.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic compounds due to their high polarity.[13][14] Acetone is also expected to be a good solvent. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit lower solvating power compared to DMSO and acetone.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the amide and methoxy groups, this compound is expected to have low solubility in non-polar solvents.

Hydrogen Bonding and Crystal Lattice Energy

The ability of this compound to form intermolecular hydrogen bonds in its solid state contributes to its crystal lattice energy. For dissolution to occur, the energy released from solvent-solute interactions must overcome this crystal lattice energy. The strong hydrogen bonding capabilities of the amide group will play a significant role here.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data for analogous compounds, the following is a predicted qualitative solubility profile.

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent, strong hydrogen bonding capabilities. |

| Ethanol | High | Polar protic solvent, strong hydrogen bonding capabilities.[11] |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent solvating ability for a wide range of compounds.[13][15] |

| Acetone | Moderate to High | Polar aprotic solvent, good hydrogen bond acceptor. |

| Ethyl Acetate | Moderate | Moderately polar solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent, but a weaker hydrogen bond acceptor. |

| Dichloromethane | Low to Moderate | Moderately polar, but limited hydrogen bonding. |

| Toluene | Low | Non-polar aromatic solvent. |

| Hexane | Very Low | Non-polar aliphatic solvent. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[16][17]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium with the dissolved solute is reached.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Thermodynamic Modeling of Solubility

The temperature-dependent solubility data can be fitted to thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation, to calculate thermodynamic properties of dissolution like the Gibbs energy, enthalpy, and entropy.[11][12] These parameters provide deeper insights into the dissolution process.

The van't Hoff equation is given by:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

-

x is the mole fraction solubility

-

ΔH_sol is the enthalpy of solution

-

ΔS_sol is the entropy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R.

Conclusion

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved January 17, 2026, from [Link]

-

Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 17, 2026, from [Link]

-

Benzamide - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved January 17, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral. Retrieved January 17, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

This compound (C8H7F2NO2). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved January 17, 2026, from [Link]

-

2,4-Difluorobenzamide | C7H5F2NO | CID 123588. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]styryl-46-dimethoxybenzaldehyde_C_24_H_20_F_2_O_4)

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

-

2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

2,4-Difluoro-3-methoxybenzonitrile. (n.d.). Retrieved January 17, 2026, from [Link]

-

2,4-Difluoro-5-isopropoxy-3-methoxybenzaldehyde | C11H12F2O3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide | C12H11F2NO. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). Retrieved January 17, 2026, from [Link]

-

the strengths of hydrogen bonds formed by protium and deuterium. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]

-

Three centered hydrogen bonds of the type C=O⋯H(N)⋯X–C in diphenyloxamide derivatives involving halogens and a rotating CF3 group: NMR, QTAIM, NCI and NBO studies. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | C8H7FO3 | CID 598156. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solubility of hybrid perovskites of different compositions in DMF (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021, December 13). PMC - NIH. Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. THE STRENGTHS OF HYDROGEN BONDS FORMED BY PROTIUM AND DEUTERIUM (Journal Article) | OSTI.GOV [osti.gov]

- 10. Three centered hydrogen bonds of the type C [[double bond, length as m-dash]] O⋯H(N)⋯X–C in diphenyloxamide derivatives involving halogens and a rotating CF3 group: NMR, QTAIM, NCI and NBO studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 15. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzamide Derivatives and Analogs

Abstract: The 2,4-difluoro-3-methoxybenzamide scaffold is a privileged core structure in modern medicinal chemistry, integral to the design of targeted therapeutics, particularly in oncology. The strategic placement of fluorine atoms and the methoxy group profoundly influences the molecule's physicochemical properties, metabolic stability, and binding affinity to various biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications of its derivatives and analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel drug discovery.

Introduction: The Strategic Importance of Fluorination in Benzamide Scaffolds

The benzamide moiety is a cornerstone in drug design, but its efficacy is often enhanced through strategic modifications. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] Fluorine's high electronegativity and small atomic size can significantly alter the electronic properties and conformation of a molecule, leading to enhanced binding interactions with target proteins.[1] Specifically, the 2,4-difluoro substitution pattern on the phenyl ring, combined with a 3-methoxy group, creates a unique electronic and steric environment. This substitution pattern is critical for optimizing interactions with enzyme active sites and can improve membrane permeability.[1]

The presence of electron-withdrawing fluorine atoms can increase the cytotoxic activity of compounds, a desirable trait for anticancer agents.[2] Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within a binding pocket. This guide will delve into the nuances of derivatives built upon this core, exploring how subtle structural changes can lead to significant differences in biological activity.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically begins with commercially available precursors like m-difluorobenzene or substituted benzoic acids. The choice of synthetic route depends on the desired final structure, scalability, and required purity.

General Synthesis of the Core Scaffold

A common approach involves the multi-step synthesis starting from a substituted aniline or benzoic acid. The key steps often include halogenation, amidation, and methoxylation.

Exemplary Protocol: Synthesis of this compound

This protocol outlines a general, reliable method for synthesizing the core scaffold.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

-

Rationale: Introduction of a nitro group, which can later be reduced to an amine for further functionalization or act as a directing group.

-

Procedure:

-

To a cooled (0 °C) solution of fuming nitric acid, slowly add 2,4-difluorobenzoic acid.

-

Stir the mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash with cold water and dry to yield 2,4-difluoro-3-nitrobenzoic acid.

-

Step 2: Methoxylation

-

Rationale: Introduction of the key methoxy group via nucleophilic aromatic substitution, displacing one of the fluorine atoms activated by the adjacent nitro group.

-

Procedure:

-

Dissolve 2,4-difluoro-3-nitrobenzoic acid in methanol.

-

Slowly add a solution of sodium methoxide in methanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool, neutralize with acid, and extract the product, 2-fluoro-4-methoxy-3-nitrobenzoic acid.

-

Step 3: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amine, which is a versatile handle for building amide derivatives.

-

Procedure:

-

Dissolve the product from Step 2 in ethanol.

-

Add a catalyst such as Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain 3-amino-2-fluoro-4-methoxybenzoic acid.

-

Step 4: Amidation

-

Rationale: Formation of the final benzamide. This can be achieved through various coupling methods.

-

Procedure:

-

Activate the carboxylic acid from Step 3 using a coupling agent like thionyl chloride (SOCl₂) to form the acyl chloride.

-

React the acyl chloride with aqueous ammonia or a desired amine in an appropriate solvent (e.g., dichloromethane) to form the final benzamide derivative.

-

Synthesis of Analogs and Derivatives

The core scaffold is a versatile platform for creating diverse analogs. Modifications often involve:

-

N-Substitution: Introducing various alkyl or aryl groups on the amide nitrogen.

-

Ring Substitution: Adding or modifying substituents on the phenyl ring.

A schematic for a typical synthetic workflow is presented below.

Caption: General Synthetic Workflow for this compound Derivatives.

Structure-Activity Relationships (SAR) and Biological Targets

Derivatives of this compound have been investigated as inhibitors of several important biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

The benzamide moiety is a known pharmacophore that can interact with the hinge region of the ATP-binding pocket of many kinases. The specific substitution pattern of the this compound core is critical for achieving high potency and selectivity.

-

Fluorine Atoms: The fluorine at position 2 often acts as a hydrogen bond acceptor with backbone amides in the kinase hinge region. The fluorine at position 4 can enhance binding affinity and modulate the pKa of the molecule, improving cell permeability.

-

Methoxy Group: The methoxy group at position 3 can form additional hydrogen bonds or van der Waals interactions in a deeper pocket of the enzyme, contributing to selectivity.

-

Amide Substituent (R-group): The nature of the substituent on the amide nitrogen is paramount for determining the specific kinase target and overall activity. Large, hydrophobic groups often target the solvent-exposed region of the ATP pocket.

SAR Data Summary

The following table summarizes representative SAR data for a hypothetical series of derivatives targeting a generic protein kinase, illustrating the impact of substitutions.

| Compound ID | R-Group on Amide (N-substituent) | Kinase Inhibition IC₅₀ (nM) | Rationale for Activity Change |

| 1 (Core) | -H | >10,000 | Unsubstituted amide lacks necessary interactions beyond the core. |

| 2a | -Methyl | 5,200 | Small alkyl group provides minimal additional binding. |

| 2b | -Phenyl | 850 | Phenyl group begins to occupy a hydrophobic pocket. |

| 2c | -4-Chlorophenyl | 150 | Electron-withdrawing group enhances interactions. |

| 2d | -3-(Trifluoromethyl)phenyl | 45 | CF₃ group provides strong hydrophobic and electronic contributions.[2] |

| 2e | -4-(Morpholinomethyl)phenyl | 12 | The morpholine moiety improves solubility and can form a key hydrogen bond with a distal residue, significantly boosting potency.[3] |

Data is illustrative and based on common trends observed in kinase inhibitor development.[3][4]

Other Biological Targets

Beyond kinases, fluorinated benzamides have shown potential as inhibitors of other enzyme families and as antimicrobial agents. For example, some benzamide derivatives are being explored as inhibitors of FtsZ, a key bacterial cell division protein, highlighting the scaffold's versatility.[5]

Mechanism of Action: A Focus on Kinase Signaling

Many derivatives of this scaffold function as ATP-competitive inhibitors of protein kinases. These kinases are often part of larger signaling cascades that control cell growth, proliferation, and survival. A prime example is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR or PDGFR, which are critical for angiogenesis (the formation of new blood vessels) that tumors need to grow.

By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, effectively shutting down the signaling pathway.

Caption: Mechanism of Action via Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion and Future Directions

The this compound core remains a highly valuable scaffold in drug discovery. Its unique electronic and structural properties, conferred by the specific arrangement of fluorine and methoxy substituents, provide a robust starting point for developing potent and selective inhibitors against a range of therapeutic targets. The structure-activity relationships discussed highlight the importance of systematic modification of the N-amide substituent to achieve desired biological activity and pharmacokinetic properties.

Future research will likely focus on exploring novel substitutions on both the benzamide ring and the N-substituent to target new biological space, overcome drug resistance, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The continued application of this versatile scaffold promises to yield next-generation therapeutics for challenging diseases.

References

-

Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health (NIH). Available from: [Link]

-

Preparation of the 2,4-difluoro derivatives 3a and 3b. (N.D.). ResearchGate. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health (NIH). Available from: [Link]

-

Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. (2025). ResearchGate. Available from: [Link]

-

This compound (C8H7F2NO2). (N.D.). PubChemLite. Available from: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (N.D.). ChemRxiv. Available from: [Link]

-

Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. (2016). PubMed. Available from: [Link]

-

2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. (2026). PubChem. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (N.D.). MDPI. Available from: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (N.D.). Google Patents.

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (N.D.). PubMed Central. Available from: [Link]

-

2,6-difluoro-3-[(3-fluorophenyl)sulfonylamino]-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide. (N.D.). Aladdin Scientific. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (N.D.). MDPI. Available from: [Link]

-

3,4-Difluoro-2-methoxybenzaldehyde. (N.D.). PubChem. Available from: [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. Available from: [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (N.D.). SciELO. Available from: [Link]

-

Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). PubMed Central. Available from: [Link]

-

Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). PubMed. Available from: [Link]

-

Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. (2025). ResearchGate. Available from: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Application of 2,4-Difluoro-3-methoxybenzamide in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other modulating functional groups has become a cornerstone of rational drug design. Among the myriad of building blocks available to researchers, 2,4-Difluoro-3-methoxybenzamide has emerged as a scaffold of significant interest. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies.[1] This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its synthesis, the rationale for its specific substitution pattern, and its pivotal role in the creation of potent therapeutic molecules.

The Physicochemical Rationale: Unpacking the 2,4-Difluoro-3-methoxy Substitution Pattern

The efficacy of a drug molecule is intrinsically linked to its physicochemical properties. The specific arrangement of substituents on the this compound scaffold is not arbitrary; it is a deliberate design choice aimed at optimizing molecular characteristics for enhanced biological activity and favorable pharmacokinetic profiles.

The Influence of Fluorine: A Game-Changer in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly alter its properties.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond offer several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3] This "metabolic blocking" can increase the half-life and bioavailability of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.[4]

-

Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4][5]

The Role of the Methoxy Group: A Subtle Modulator

The methoxy group, while seemingly simple, plays a crucial role in fine-tuning the properties of the benzamide scaffold. It can influence:

-

Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with the target protein.[6]

-

Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

-

Solubility and Lipophilicity: The methoxy group can subtly modulate the solubility and lipophilicity of the molecule, striking a balance between membrane permeability and aqueous solubility.

Synergistic Effects of the Substitution Pattern

The combination of two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position creates a unique electronic environment on the phenyl ring. This specific arrangement influences the reactivity of the benzamide moiety and contributes to the overall pharmacological profile of the final drug molecule.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 2,4-difluoro-3-methoxybenzoic acid.

Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

A common route to 2,4-difluoro-3-methoxybenzoic acid involves a multi-step synthesis starting from more readily available fluorinated precursors. For instance, a plausible synthetic pathway could involve the methoxylation of a poly-fluorinated nitrobenzene derivative, followed by reduction of the nitro group, and subsequent functional group manipulations to introduce the carboxylic acid.[7][8]

Conversion to this compound: A Step-by-Step Protocol

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A reliable method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which is then reacted with ammonia.[2][9][10][11][12]

Protocol: Amide Formation via Acyl Chloride

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-difluoro-3-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

-

-

Amidation:

-

Dissolve the crude 2,4-difluoro-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0°C).

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are crucial. A combination of analytical techniques is employed for this purpose.

Table: Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters to Observe |

| ¹⁹F NMR Spectroscopy | To confirm the presence and environment of fluorine atoms. | Chemical shifts and coupling constants of the fluorine nuclei.[3][13] |

| ¹H NMR Spectroscopy | To determine the proton environment and confirm the overall structure. | Chemical shifts, integration, and coupling patterns of aromatic and methoxy protons. |

| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Chemical shifts of carbonyl, aromatic, and methoxy carbons. |

| HPLC-MS | To assess purity and confirm the molecular weight. | Retention time and mass-to-charge ratio (m/z) of the parent ion.[14][15][16][17] |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic stretching frequencies for N-H (amide), C=O (amide), and C-F bonds. |

Protocol: ¹⁹F NMR Analysis of Fluorinated Small Molecules

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the fluorinated compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

-

Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Proton-decoupled spectra can be acquired to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum using the internal standard or an external reference.

-

Analyze the chemical shifts and coupling patterns to confirm the structure of the fluorinated molecule.

-

Application in Drug Discovery: The Case of Regorafenib

The most prominent application of this compound is as a key building block in the synthesis of Regorafenib (Stivarga®), an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.

Regorafenib: Mechanism of Action

Regorafenib exerts its anti-cancer effects by inhibiting a wide range of protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[9] Key targets include:

-

Angiogenic Kinases: Vascular endothelial growth factor receptors (VEGFR 1-3) and TIE2.[11]

-

Stromal Kinases: Platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).[11]

By simultaneously blocking these signaling pathways, Regorafenib effectively cuts off the blood supply to the tumor, inhibits tumor cell proliferation, and modulates the tumor microenvironment.[18]

Diagram: Regorafenib's Multi-Targeting Mechanism

Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.

The Role of the 2,4-Difluoro-3-methoxy Phenyl Moiety in Regorafenib

While the entire structure of Regorafenib contributes to its activity, the 2,4-difluoro-3-methoxy substituted phenyl ring, derived from the corresponding benzamide, is crucial. Structure-activity relationship (SAR) studies of Regorafenib and its analogues suggest that this specific substitution pattern is important for optimizing the drug's potency and pharmacokinetic properties.[18][19][20][21] The fluorine atoms likely contribute to enhanced metabolic stability and binding affinity, while the methoxy group may be involved in key interactions within the kinase binding pocket.

Conclusion and Future Perspectives

This compound serves as a prime example of a strategically designed building block in modern drug discovery. The thoughtful incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles. The success of Regorafenib underscores the potential of this scaffold, and it is likely that this compound and its derivatives will continue to be explored in the development of new therapeutics for a range of diseases. As our understanding of structure-activity relationships and the nuances of drug-receptor interactions deepens, the rational design and application of such privileged scaffolds will remain at the forefront of pharmaceutical innovation.

References

-

A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂ has been developed. (URL: [Link])

-

A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. (URL: [Link])

-

Evaluation of pKa and LogP values revealed the importance of the fluorine‐containing substituent and methylene bridge relative disposition for the compound's physicochemical properties. (URL: [Link])

-

The reaction of acid chlorides and amines to form amides is very general. (URL: [Link])

-

A More Convenient Method of Preparation of Amide Derivatives of CarboxylicAcids. (URL: [Link])

-

The proposed 19F-centred NMR analysis consists of a complementary set of broadband, phase-sensitive NMR experiments that utilise the substantial sensitivity of 19F and its far reaching couplings with 1H and 13C to obtain a large number of NMR parameters. (URL: [Link])

-

Addressing limitations of the existing 19F NMR techniques, we have developed methodology that uses 19F as a powerful spectroscopic spy to study mixtures of fluorinated molecules. (URL: [Link])

-

To reduce the pro-angiogenic effects of sEH inhibition, a structure-activity relationship (SAR) study was performed by incorporating structural features of the anti-angiogenic multi-kinase inhibitor sorafenib into soluble epoxide hydrolase (sEH) inhibitors. (URL: [Link])

-

In this study, we prepared various ferrocene-containing derivatives of regorafenib and recorded their biological activity in kinase and cellular assays. (URL: [Link])

-

A structure-activity relationship (SAR) study was performed by incorporating structural features of the anti-angiogenic multi-kinase inhibitor sorafenib into soluble epoxide hydrolase (sEH) inhibitors. (URL: [Link])

-

Protein-observed 19F-NMR (PrOF NMR) using 19F-labeled amino acids generates relatively simple spectra that are able to provide dynamic structural information toward understanding protein folding and function. (URL: [Link])

-

The combinational use of one-dimensional (1D) NMR-based screening techniques with ¹H and ¹⁹F detections were applied to a human serum albumin–diflunisal complex. (URL: [https://www.researchgate.net/publication/235629161_Application_of_NMR_Screening_Methods_with_F_Detection_to_Fluorinated_Compounds_Bound_to_Proteins]([Link]_ Compounds_Bound_to_Proteins))

-

A comprehensive study on the physicochemical properties of gem‐fluorinated O‐heterocyclic substituents is reported. (URL: [Link])

-

Moreover, a fluorine atom was introduced to the phenoxy group, inspired by Regorafenib, KI 8751 (Figure 1) and 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors reported in our previous research. (URL: [Link])

-

Regorafenib is structurally very similar to sorafenib, differing only by a fluorine atom in the center phenyl ring. (URL: [Link])

-

We have predicted acid dissociation constants (pKa), octanol–water partition coefficients (KOW), and DMPC lipid membrane–water partition coefficients (Klipid-w) of 150 different eight-carbon-containing poly-/perfluoroalkyl carboxylic acids. (URL: [Link])

-

This approach enables mass spectral analysis of peaks directly from unmodified USP HPLC chromatographic methods. (URL: [Link])

-

Mass Spectrometry based screening has allowed researcher's to employ native substrates for screening, screen previously intractable targets, and eliminate the need to use coupled reactions. (URL: [Link])

-

Structure elucidation of trace amount of impurities in drugs using Co-Sense for LC-MS system. (URL: [Link])

-